3-Hydroxycinnamic acid, also known as m-coumaric acid, is an organic compound belonging to the class of hydroxycinnamic acids. These are phenolic acids derived from cinnamic acid by the addition of a hydroxyl group (OH) to the benzene ring []. m-Coumaric acid is one of three isomers of coumaric acid, with the hydroxyl group positioned at the meta (m) position of the benzene ring (refer to Molecular Structure Analysis). It is found naturally in various fruits, vegetables, and grains []. m-Coumaric acid has gained interest in scientific research due to its potential health benefits and biological activities [, ].
The molecular structure of m-coumaric acid consists of a benzene ring with a hydroxyl group attached at the third carbon position (meta position) and an acrylic acid side chain (CH=CH-COOH) [, ]. This structure features a conjugated double bond system between the benzene ring and the acrylic acid group, which contributes to its UV absorption properties and potential antioxidant activity [].
m-Coumaric acid can be isolated from natural sources or synthesized in the laboratory. Natural biosynthesis occurs in plants through the shikimate and phenylpropanoid pathways [].
Thermal decomposition of m-coumaric acid likely follows the general pattern of organic acids, resulting in the formation of smaller molecules like carbon dioxide, water, and organic fragments.
m-Coumaric acid can undergo various chemical reactions typical of phenolic acids, such as esterification and glycosylation []. These reactions can lead to the formation of various derivatives with potentially different biological properties.
The mechanism of action of m-coumaric acid is still under investigation, but its potential health benefits are likely linked to its antioxidant, anti-inflammatory, and anti-microbial properties [, ]. These effects may be mediated through various pathways, including scavenging free radicals, modulating enzyme activity, and interacting with cell signaling pathways [, ]. Further research is needed to fully elucidate the specific mechanisms by which m-coumaric acid exerts its biological effects.
3-Hydroxycinnamic acid, also known as 3-coumaric acid, is a naturally occurring phenolic compound found in various plants []. It is present in fruits, vegetables, and grains, including apples, pears, coffee beans, spinach, and sweet potatoes []. Additionally, it is produced by some bacteria, such as Escherichia coli [].
Research suggests that 3-hydroxycinnamic acid may possess various health benefits due to its biological activities. These include:
Irritant